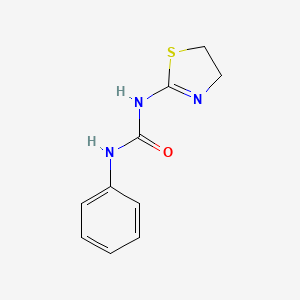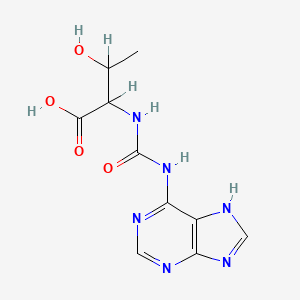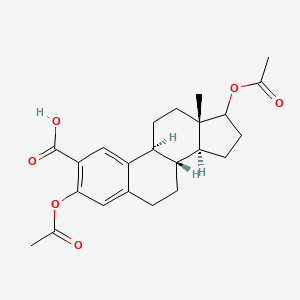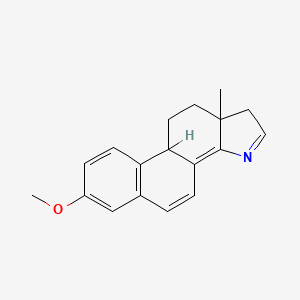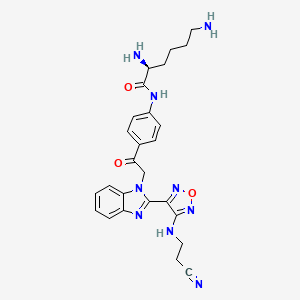
Lisavanbulin
Descripción general
Descripción
Métodos De Preparación
The synthesis of lisavanbulin involves multiple steps, starting from avanbulin. The synthetic route typically includes the formation of avanbulin through a series of chemical reactions, followed by its conversion to this compound. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail .
Análisis De Reacciones Químicas
Lisavanbulin undergoes various chemical reactions, primarily focusing on its interaction with microtubules. It binds to the colchicine site of tubulin, leading to microtubule destabilization . This interaction is crucial for its antitumoral activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with tubulin is a destabilized microtubule network, leading to cell cycle arrest and apoptosis .
Aplicaciones Científicas De Investigación
Lisavanbulin has been extensively studied for its potential in treating various cancers, including glioblastoma and ovarian cancer . Its ability to destabilize microtubules makes it a valuable tool in cancer research, particularly in understanding the mechanisms of cell division and tumor growth . Additionally, this compound has shown potential in treating lymphomas, where it induces rapid apoptosis in cancer cells . Its unique mechanism of action also makes it a candidate for combination therapies with radiation and other chemotherapeutic agents .
Mecanismo De Acción
Lisavanbulin exerts its effects by binding to the colchicine site of tubulin, a key protein in the formation of microtubules . This binding disrupts the polymerization of tubulin, leading to the destabilization of microtubules. The resulting disruption of the microtubule network interferes with cell division, causing cell cycle arrest at the metaphase stage and ultimately leading to apoptosis . Additionally, this compound affects the tumor microenvironment by reducing tumor microvasculature .
Comparación Con Compuestos Similares
Lisavanbulin is unique among microtubule-targeting agents due to its specific binding to the colchicine site of tubulin . Similar compounds include:
Vinca alkaloids: These are microtubule-destabilizing agents that bind to a different site on tubulin.
Taxanes: These are microtubule-stabilizing agents that promote tubulin polymerization.
Epothilones: These also stabilize microtubules but have a different binding site compared to taxanes.
This compound’s unique binding site and mechanism of action make it a promising candidate for treating tumors resistant to other microtubule-targeting agents .
Propiedades
IUPAC Name |
(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZLALJRAHABJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263384-43-5 | |
| Record name | Lisavanbulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisavanbulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LISAVANBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



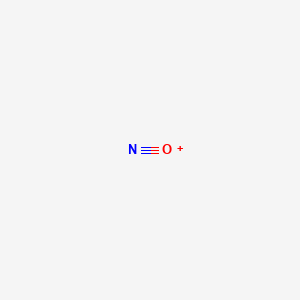

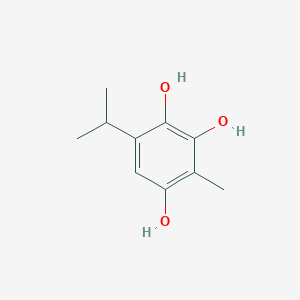
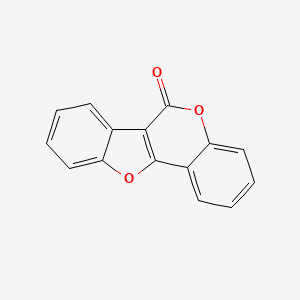
![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)
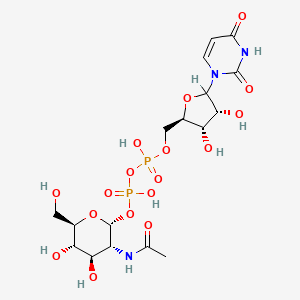

![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
